3-Mercaptopicolinic Acid Hydrochloride

Descripción general

Descripción

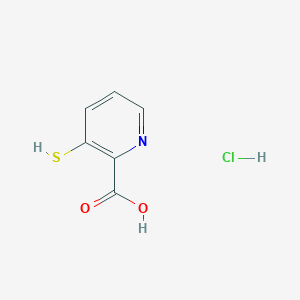

3-Mercaptopicolinic Acid Hydrochloride (3-MPA HCl, CAS 320386-54-7) is a potent inhibitor of gluconeogenesis, primarily targeting phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in the pathway. Its molecular formula is C₆H₆ClNO₂S, and it functions as a competitive inhibitor by mimicking the structure of phosphoenolpyruvate (PEP), thereby blocking PEPCK activity .

Métodos De Preparación

La síntesis del clorhidrato de SKF-34288 implica la preparación del ácido 3-mercaptopicolínico, seguido de su conversión a la sal clorhidrato. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan ampliamente en la literatura pública. se sabe que el compuesto se prepara en condiciones de laboratorio controladas para garantizar una alta pureza y eficacia .

Análisis De Reacciones Químicas

El clorhidrato de SKF-34288 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción puede llevar a la formación de disulfuros.

Reducción: El compuesto puede reducirse a su tiol correspondiente.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo mercapto.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como los haluros de alquilo. Los principales productos formados a partir de estas reacciones incluyen disulfuros, tioles y derivados sustituidos .

Aplicaciones Científicas De Investigación

Inhibition of Gluconeogenesis

3-MP has been extensively studied for its effects on gluconeogenesis:

- In isolated liver perfusion studies, it inhibited gluconeogenesis from lactate and glycerol, demonstrating its potential as a hypoglycemic agent .

- The compound's inhibitory effects were reversible upon removal, indicating a specific interaction with the metabolic pathways rather than permanent alteration .

Cancer Research

Recent studies have highlighted the role of 3-MP in cancer biology:

- It sensitizes melanoma cells to Vemurafenib, a targeted therapy for melanoma, by inhibiting cytoplasmic PEPCK, which is implicated in tumor metabolism .

- The compound has also been shown to reduce the proliferation of various cancer cell lines, including MCF7 breast cancer cells .

Muscle Differentiation Studies

In vitro experiments have demonstrated that 3-MP can induce myogenic differentiation in C2C12 muscle cells. This suggests potential applications in muscle biology and regenerative medicine .

Case Studies

Summary of Findings

The application of this compound spans multiple fields of research:

- Metabolic Studies: It serves as a critical tool for understanding gluconeogenesis and metabolic regulation.

- Cancer Therapeutics: Its ability to sensitize cancer cells to treatment highlights its potential in oncology.

- Muscle Biology: The induction of myogenic differentiation opens avenues for research in muscle repair and growth.

Mecanismo De Acción

El clorhidrato de SKF-34288 ejerce sus efectos inhibiendo específicamente la fosfoenolpiruvato carboxiquinasa (PEPCK) en la vía de la gluconeogénesis. Esta inhibición conduce a una disminución en la síntesis de glucosa, lo que resulta en efectos hipoglucémicos. Además, el compuesto inhibe el metabolismo de la asparagina, lo que lleva a un aumento de los aminoácidos y las amidas .

Comparación Con Compuestos Similares

PEPCK Inhibitors

3-MPA HCl vs. 3-(Aminomethyl)phenylboronic Acid Hydrochloride

MCT Inhibitors

3-MPA HCl vs. α-Cyano-4-Hydroxycinnamic Acid

Key Finding: Unlike α-cyano-4-hydroxycinnamic acid, 3-MPA HCl indirectly modulates PDK4 by limiting α-ketoglutarate from glutaminase inhibition, affecting mitochondrial metabolism .

Glycosidase Inhibitors

3-MPA HCl vs. Deoxynojirimycin

Key Finding: Deoxynojirimycin (CAS 19130-96-2) lacks hypoglycemic effects but is critical in managing disorders like Gaucher’s disease, whereas 3-MPA HCl directly targets glucose synthesis .

Other Metabolic Modulators

3-MPA HCl vs. 2,4-Dichloro-6-Methylpyrimidine

Key Finding: 2,4-Dichloro-6-methylpyrimidine’s broad impact on amino acid breakdown contrasts with 3-MPA HCl’s specificity for gluconeogenic enzymes .

Research Findings and Therapeutic Implications

- Oncology: In murine melanoma models, 3-MPA HCl (30 mg/kg) combined with vemurafenib reduced tumor volume by 60% compared to monotherapy .

- Metabolic Dysregulation : In fasted rats, 3-MPA HCl increased blood lactate by 200% while lowering glucose, a response absent in fed rats .

- Cost-Benefit : Despite its high cost, 3-MPA HCl’s dual mechanisms (PEPCK/PDK4) make it irreplaceable in metabolic research .

Actividad Biológica

3-Mercaptopicolinic acid hydrochloride (3-MPA) is a compound recognized for its significant biological activity, particularly in the context of metabolic regulation and cancer biology. This article delves into its pharmacological properties, mechanisms of action, and implications in various biological systems, supported by data tables and relevant case studies.

Overview of this compound

3-MPA is primarily known as a phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, which plays a crucial role in gluconeogenesis. It has been shown to affect glucose metabolism significantly, making it a compound of interest in both diabetes research and cancer treatment.

The primary mechanism through which 3-MPA exerts its biological effects is by inhibiting PEPCK, an enzyme critical for gluconeogenesis. The inhibition of this enzyme leads to decreased glucose synthesis from non-carbohydrate sources, such as lactate and glycerol.

Key Findings:

- Inhibition Concentration : 3-MPA demonstrates noncompetitive inhibition with respect to oxaloacetate and MnGTP2-, with an IC50 value of approximately 7.5 μM against human PEPCK .

- Gluconeogenesis Inhibition : Studies have shown that concentrations of 50 μM and 100 μM lead to significant reductions in glucose synthesis in isolated perfused livers from fasted rats and guinea pigs .

Biological Activity in Cancer

Recent investigations have highlighted the potential of 3-MPA in cancer therapy. The compound's ability to modulate metabolic pathways in cancer cells can influence tumor growth and survival.

Case Studies:

- Tumor Cell Adaptation : Research indicates that PEPCK-M expression is upregulated in cancer cells as a response to nutrient stress, suggesting that targeting this pathway with 3-MPA could impair tumor cell adaptation .

- Inhibition of Treg Cell Proliferation : In vitro studies show that 3-MPA reduces the proliferation of regulatory T cells (Treg), which are often implicated in tumor immune evasion .

Table 1: Inhibition Effects of this compound on Gluconeogenesis

| Concentration (μM) | Glucose Synthesis (% Inhibition) | Remarks |

|---|---|---|

| 50 | ~50% | Significant reduction observed |

| 100 | ~100% | Complete inhibition |

Table 2: Biological Activities Associated with this compound

Research Findings

- Hypoglycemic Effects : A study demonstrated that administration of 3-MPA significantly inhibited gluconeogenesis from lactate and glycerol in liver tissues, confirming its role as a hypoglycemic agent .

- Impact on Metabolic Pathways : The compound has been shown to alter metabolic pathways that are critical for both normal physiology and pathological conditions such as cancer .

Q & A

Q. What is the primary biochemical mechanism of 3-Mercaptopicolinic Acid Hydrochloride in metabolic studies?

Answer:

this compound (3-MPA) is a competitive inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis. It binds to the active site of PEPCK isoforms (PEPCK-C and PEPCK-M), blocking the conversion of oxaloacetate to phosphoenolpyruvate (PEP), thereby suppressing glucose production from non-carbohydrate precursors . Its specificity is supported by a reported Ki value of 2–9 μM for PEPCK inhibition .

Methodological Note:

- Use hepatocyte or kidney cell models to study gluconeogenesis, as these tissues are primary sites of PEPCK activity.

- Validate inhibition via measuring PEPCK activity (e.g., NADH-coupled assays) or downstream metabolites (e.g., glucose output) .

Q. How does 3-MPA distinguish between PEPCK-C and PEPCK-M isoforms in experimental settings?

Answer:

PEPCK-C (cytosolic) and PEPCK-M (mitochondrial) have distinct subcellular localization and tissue-specific roles. 3-MPA inhibits both isoforms but demonstrates differential potency depending on experimental conditions. For example:

- In hepatic cells, 3-MPA primarily targets PEPCK-C, reducing gluconeogenic flux .

- In cancer cells with mitochondrial PEPCK-M overexpression, 3-MPA suppresses anaplerotic pathways by competing with PEP binding .

Methodological Note:

- Employ isoform-specific siRNA knockdown or mitochondrial/cytosolic fractionation to isolate PEPCK-M vs. PEPCK-C activity .

- Measure mitochondrial vs. cytosolic PEP levels via LC-MS to confirm isoform-specific effects.

Q. What are the secondary metabolic effects of 3-MPA beyond PEPCK inhibition?

Answer:

3-MPA indirectly modulates PDK4 (pyruvate dehydrogenase kinase 4) activity by inhibiting glutaminase, which reduces α-ketoglutarate production from glutamine. This alters the lactate/pyruvate ratio, impacting mitochondrial pyruvate uptake and PDK4-mediated regulation of the pyruvate dehydrogenase complex (PDC) . Additionally, 3-MPA may influence carbamoyl phosphate synthetase 1 (CPS1) via unclear mechanisms, potentially linked to pyridoxal phosphate cofactor disruption .

Methodological Note:

- Quantify glutamine-derived metabolites (e.g., α-ketoglutarate) via GC-MS to assess glutaminase inhibition.

- Use PDK4 inhibitors (e.g., dichloroacetate) as controls to isolate PDK4-specific effects .

Q. How should researchers address contradictory data on 3-MPA’s efficacy across cell models?

Answer:

Discrepancies arise due to:

- Cell-type specificity : 3-MPA shows limited efficacy in HepG2 cells (low PEPCK-M expression) but significant effects in Snu398 cells (high glycolytic activity) .

- Off-target effects : At high concentrations (>10 μM), 3-MPA may inhibit other thiol-dependent enzymes (e.g., glutathione reductase) .

Methodological Note:

- Perform dose-response curves (1–50 μM) to identify optimal inhibitory concentrations.

- Validate specificity using PEPCK-null cell lines or rescue experiments with PEP supplementation .

Q. What experimental controls are critical when studying 3-MPA in glucose metabolism?

Answer:

- Negative controls : Use non-thiol-containing PEPCK inhibitors (e.g., CP-91149) to rule out redox-mediated artifacts .

- Metabolic tracers : Employ <sup>13</sup>C-labeled substrates (e.g., <sup>13</sup>C-glutamine) to track gluconeogenic vs. glycolytic flux .

- Pathway cross-talk controls : Co-administer glycolytic inhibitors (e.g., 2-deoxyglucose) to assess compensatory pathways .

Q. How does 3-MPA’s role in gluconeogenesis intersect with cancer metabolism research?

Answer:

In cancer cells reliant on gluconeogenesis (e.g., under hypoxia), 3-MPA suppresses PEPCK-M-driven anaplerosis, reducing TCA cycle intermediates and impairing proliferation. However, efficacy varies with metabolic heterogeneity:

- Sensitive models : Renal cell carcinoma (VHL-mutant) with upregulated gluconeogenesis .

- Resistant models : Glycolysis-dependent cancers (e.g., HepG2) .

Methodological Note:

- Combine 3-MPA with mitochondrial inhibitors (e.g., metformin) to exacerbate metabolic stress in resistant models.

- Monitor apoptosis via Annexin V/PI staining in high-glutamine media .

Q. What are the limitations of 3-MPA in vivo studies, and how can they be mitigated?

Answer:

Propiedades

IUPAC Name |

3-sulfanylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S.ClH/c8-6(9)5-4(10)2-1-3-7-5;/h1-3,10H,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGYEUUVNLEHJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641042 | |

| Record name | 3-Sulfanylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320386-54-7 | |

| Record name | 3-Sulfanylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.